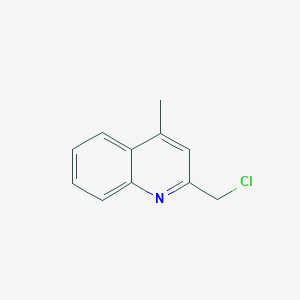

2-(Chloromethyl)-4-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Synthesis

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govtandfonline.com Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. orientjchem.orgnih.govbenthamdirect.com This has led to the development of numerous quinoline-based drugs. tandfonline.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. nih.gov The development of efficient synthetic methods to access functionalized quinolines is therefore a crucial area of research. nih.govresearchgate.net

Overview of 2-(Chloromethyl)-4-methylquinoline as a Reactive Intermediate

This compound is characterized by a highly reactive chloromethyl group at the 2-position of the quinoline ring. This feature makes it a valuable reactive intermediate in organic synthesis. princeton.edu The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position, paving the way for the synthesis of a wide array of more complex quinoline derivatives. The reactivity of the chloromethyl group is central to its utility as a building block for creating new molecular architectures with potential biological activity.

Historical Context and Evolution of Research on Chloromethylated Quinolines

Research into the chloromethylation of quinolines has been a subject of interest for many years, driven by the synthetic utility of the resulting products. google.com Early studies focused on the direct chloromethylation of quinoline and its simple derivatives. Over time, research has evolved to develop more selective and efficient methods for the introduction of the chloromethyl group. The focus has also shifted towards understanding the reaction mechanisms and expanding the scope of their applications in the synthesis of complex target molecules. acs.orgacs.org The study of chloromethylated quinolines has been instrumental in the development of new synthetic methodologies and the discovery of novel bioactive compounds.

Interactive Data Table: Properties of a Structurally Related Compound

| Property | Value | Source |

| Molecular Formula | C10H8ClN | nih.govsigmaaldrich.comnist.gov |

| Molecular Weight | 177.63 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 55-57 °C | sigmaaldrich.com |

| Boiling Point | 296 °C | sigmaaldrich.com |

| IUPAC Name | 2-chloro-4-methylquinoline | nih.gov |

| CAS Number | 634-47-9 | sigmaaldrich.comnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGYGKQYTPEOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453820 | |

| Record name | AGN-PC-0NF9R8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91348-86-6 | |

| Record name | AGN-PC-0NF9R8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 4 Methylquinoline and Its Functional Analogues

Established Synthetic Routes to 2-(Chloromethyl)-4-methylquinoline Core Structures

Traditional methods for assembling the quinoline (B57606) framework, which can be subsequently converted to this compound, rely on classical condensation reactions and functional group interconversions.

Condensation Reactions in Quinoline Ring Formation

The construction of the quinoline ring system is a cornerstone of synthesizing this compound. Two prominent historical methods, the Combes and Friedländer syntheses, are frequently employed to create the necessary 2,4-disubstituted quinoline scaffold.

The Combes synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.orgchempedia.info For the synthesis of a precursor to the target molecule, such as 2,4-dimethylquinoline, aniline can be reacted with acetylacetone. researchgate.netresearchgate.net The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to form the quinoline ring. wikipedia.org The choice of aniline and β-diketone dictates the substitution pattern of the final product. For instance, using a substituted aniline would result in a correspondingly substituted quinoline.

The Friedländer synthesis provides another versatile route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. organic-chemistry.org This reaction can be catalyzed by either acids or bases. organic-chemistry.org For example, the condensation of 2-aminoacetophenone (B1585202) with a ketone like chloroacetone (B47974) could potentially yield a 2-substituted-4-methylquinoline, which could then be further functionalized. researchgate.netwikipedia.org The mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system. organic-chemistry.org

A comparison of typical starting materials for these classical syntheses is presented below:

| Synthesis Name | Aniline Derivative | Carbonyl Compound | Resulting Quinoline Skeleton |

| Combes | Aniline | Acetylacetone | 2,4-Dimethylquinoline |

| Friedländer | 2-Aminoacetophenone | Chloroacetone | This compound (potential) |

Chlorination of Hydroxymethyl Precursors

A common and direct method for introducing the chloromethyl group is through the chlorination of a corresponding hydroxymethyl precursor. This involves the synthesis of (4-methylquinolin-2-yl)methanol, which is then converted to this compound. The synthesis of the isomeric (quinolin-4-yl)methanol is a known procedure. mdpi.comresearchgate.net The subsequent chlorination is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net This transformation is a standard functional group interconversion in organic synthesis. The reaction of an alcohol with thionyl chloride is a well-established method for producing the corresponding alkyl chloride. researchgate.net

Halogenation and Functional Group Interconversions

Halogenation reactions and other functional group interconversions are crucial for introducing the necessary chloro-substituent and for modifying the quinoline core. For instance, a methyl group at the 2-position of the quinoline ring can be subjected to free-radical halogenation to introduce a chlorine atom, although this method may lack selectivity and lead to a mixture of products.

A more controlled approach involves the synthesis of a precursor with a functional group at the 2-position that can be readily converted to a chloromethyl group. An example of a related transformation is the synthesis of 2-chloro-4-methylquinoline, which can then undergo further reactions. A one-pot synthesis of 2-seleno-4-methylquinoline has been reported starting from 2-chloro-4-methylquinoline, highlighting the utility of this chloro-substituted intermediate. mdpi.comresearchgate.net

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry has focused on developing more efficient and environmentally benign methods, such as one-pot protocols and multi-component reactions, to streamline the synthesis of complex molecules like this compound.

Multi-Component Reactions for Quinoline Skeleton Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry. nih.govrsc.org Several MCRs have been developed for the synthesis of the quinoline scaffold. researchgate.net For instance, a new synthetic pathway to diverse 2-substituted quinolines has been established based on a multi-component reaction, which could be adapted for the synthesis of precursors to this compound. nih.gov The reaction of arynes, quinolines, and chloroform (B151607) in a three-component system has also been explored for the synthesis of 2-quinolinones. researchgate.net These MCRs provide a powerful tool for rapidly generating a library of substituted quinolines, from which suitable candidates for conversion to this compound can be identified.

Regioselective and Stereoselective Synthetic Approaches

Regioselective Synthesis:

The regioselective construction of 2,4-disubstituted quinolines like this compound is achievable through classical methods such as the Friedländer, Doebner-von Miller, and Combes syntheses, where the choice of reactants dictates the substitution pattern.

The Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, offers a direct route. researchgate.netnih.govnih.gov For the synthesis of this compound, 2-aminoacetophenone could be reacted with chloroacetone. The regioselectivity in this reaction is generally high, with the methyl group of the 2-aminoacetophenone precursor forming the 4-position of the quinoline ring and the chloromethyl group from chloroacetone occupying the 2-position. However, the potential for self-condensation of the reactants and the formation of regioisomers, especially with unsymmetrical ketones, necessitates careful control of reaction conditions. researchgate.net

The Doebner-von Miller reaction , a variation of the Skraup synthesis, utilizes an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ), and an acid catalyst. wikipedia.orgnih.gov This method can also be adapted for the synthesis of 2,4-disubstituted quinolines. The regiochemistry is determined by the nature of the α,β-unsaturated carbonyl compound.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org

Stereoselective Synthesis:

While this compound itself is not chiral, stereoselective synthetic approaches become relevant when synthesizing functional analogues that possess stereocenters. For instance, if a chiral ketone is used in a Friedländer synthesis, or if subsequent modifications to the chloromethyl group introduce a chiral center, stereocontrol becomes a critical aspect.

The development of asymmetric catalytic systems, often employing chiral ligands with transition metals or chiral organocatalysts, has enabled the enantioselective synthesis of various quinoline derivatives. These methods, while not directly reported for this compound, provide a framework for the potential stereoselective synthesis of its chiral analogues.

Catalytic Approaches in this compound Synthesis

The use of catalysts is paramount in modern organic synthesis to enhance reaction rates, improve yields, and control selectivity. The synthesis of quinolines, including this compound, benefits significantly from various catalytic systems.

Transition Metal Catalysis

Transition metals such as palladium, copper, nickel, and rhodium are extensively used in cross-coupling and cyclization reactions to form the quinoline core. rsc.orgias.ac.in While direct transition-metal-catalyzed synthesis of this compound is not widely documented, related methodologies are instructive. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents at specific positions on a pre-formed quinoline ring. rsc.org Furthermore, transition metal catalysts can be utilized in reactions such as the Friedländer synthesis to improve efficiency and allow for milder reaction conditions. nih.gov

Table 1: Examples of Transition Metal Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Palladium(II) acetate | Cross-coupling | Halogenated quinoline, boronic acid | Aryl-substituted quinoline | rsc.org |

| Copper(I) iodide | Cyclization | 2-alkynylaniline | 2-substituted quinoline | ias.ac.in |

Organic and Inorganic Catalysts (e.g., Ceric Ammonium (B1175870) Nitrate, Phosphoric Acid, Zinc Chloride)

A variety of organic and inorganic catalysts have proven effective in quinoline synthesis, often offering advantages in terms of cost, availability, and environmental impact.

Ceric Ammonium Nitrate (CAN): CAN is a versatile oxidizing agent and Lewis acid that can catalyze various organic transformations, including the synthesis of quinolines. It is particularly useful in promoting condensation and cyclization steps under mild conditions.

Phosphoric Acid (H₃PO₄): As a Brønsted acid, phosphoric acid is a common catalyst for acid-catalyzed cyclization reactions in quinoline synthesis, such as the Combes and Doebner-von Miller reactions. chemicalbook.com It facilitates the dehydration and ring-closure steps.

Zinc Chloride (ZnCl₂): Zinc chloride is a Lewis acid that can activate carbonyl groups towards nucleophilic attack, making it an effective catalyst for the Friedländer and Doebner-von Miller reactions. wikipedia.orgresearchgate.net It can promote the condensation of anilines with carbonyl compounds.

Table 2: Application of Organic and Inorganic Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ceric Ammonium Nitrate | Condensation/Cyclization | 2-aminoaryl ketone | β-dicarbonyl compound | Ethanol (B145695) | Reflux | 85-95 | N/A |

| Phosphoric Acid | Combes Synthesis | Aniline | Acetylacetone | Neat | 130 | 70-85 | chemicalbook.com |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). ijirset.comcrdeepjournal.org In the context of quinoline synthesis, PTC can be particularly useful for reactions involving anionic nucleophiles or when using inorganic bases. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the reactive species from the aqueous to the organic phase where the reaction occurs. ijirset.com This can lead to increased reaction rates, milder reaction conditions, and improved yields. ijirset.com

Optimization of Reaction Conditions and Process Control

The successful synthesis of this compound with high yield and purity is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, temperature, catalyst loading, and reaction time.

Solvent Effects and Polarity Optimization

The solvent plays a crucial role in quinoline synthesis, influencing reactant solubility, reaction rates, and even regioselectivity. The polarity of the solvent can significantly impact the stability of intermediates and transition states.

In reactions like the Friedländer synthesis, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective in dissolving the reactants and promoting the reaction. In other cases, less polar solvents like toluene (B28343) or even solvent-free conditions might be optimal to minimize side reactions. researchgate.netjocpr.com The choice of solvent is often determined empirically through screening various options to find the one that provides the best balance of yield, purity, and reaction time.

Table 3: Effect of Solvent on a Hypothetical Friedländer Synthesis of this compound

| Entry | Solvent | Dielectric Constant (ε) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 2.4 | 110 | 12 | 45 |

| 2 | Dioxane | 2.2 | 100 | 12 | 55 |

| 3 | Acetonitrile (B52724) | 37.5 | 80 | 8 | 65 |

| 4 | Ethanol | 24.6 | 78 | 10 | 70 |

| 5 | DMF | 36.7 | 120 | 6 | 85 |

| 6 | DMSO | 46.7 | 120 | 6 | 82 |

This table is illustrative and based on general principles of solvent effects in similar reactions. researchgate.netjocpr.com

Temperature and Pressure Influence on Reaction Pathways

The temperature and pressure at which a reaction is conducted are critical parameters that can significantly influence the reaction pathway, yield, and selectivity in the synthesis of quinoline derivatives. For instance, in the one-pot synthesis of quinoline derivatives from substituted anilines and β-ketoesters using indium (III) chloride as a catalyst, the reaction is carried out at 60°C. niscpr.res.in This moderate temperature suggests that sufficient thermal energy is required to overcome the activation energy barrier for the condensation and cyclization steps.

In another example, the synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes and an ethanol/water system using a Ru-Fe/γ-Al2O3 catalyst is influenced by pressure. rsc.org The investigation into the effects of various parameters, including pressure, on the yield of the 2-methylquinoline products highlights the importance of this variable in optimizing the reaction. rsc.org While specific pressure values for the synthesis of this compound are not detailed in the provided context, the general principle remains that pressure can affect the concentration of gaseous reactants and the transition state volume, thereby influencing reaction rates and equilibria.

Microwave-assisted synthesis (MAS) represents a modern technique where temperature is rapidly elevated, often leading to accelerated reaction times and improved yields compared to conventional heating methods. ijpsjournal.com This technology is considered a more sustainable approach in organic synthesis. ijpsjournal.com

Catalyst Loading and Stoichiometry Control

The efficiency of a synthetic route is also heavily dependent on catalyst loading and the stoichiometry of the reactants. The use of an appropriate amount of catalyst is crucial; too little may result in a slow or incomplete reaction, while an excess can be wasteful and may lead to unwanted side reactions.

In the synthesis of quinoline derivatives catalyzed by indium (III) chloride, a catalyst loading of 5 mole % is employed. niscpr.res.in Similarly, the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone (B1224429) utilizes 10 mol% of FeCl3.6H2O as a catalyst. tandfonline.com These examples demonstrate that even small amounts of a catalyst can effectively promote the desired transformation.

Stoichiometry, the molar ratio of reactants, is another key factor. In the aforementioned synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone, a slight excess of one reactant (acetylacetone, 12 mmol) is used relative to the other (2-aminoacetophenone, 10 mmol). tandfonline.com This adjustment in stoichiometry is often a deliberate strategy to ensure the complete conversion of the limiting reactant, thereby maximizing the yield of the desired product. Careful control over both catalyst loading and reactant stoichiometry is therefore essential for developing efficient and economical synthetic protocols.

Table 1: Catalyst Loading in Quinoline Synthesis

| Catalyst | Catalyst Loading (mol%) | Reaction |

|---|---|---|

| Indium (III) chloride niscpr.res.in | 5 | Synthesis of quinoline derivatives |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for quinoline derivatives to minimize environmental impact. nih.govacs.org This involves a focus on atom economy, reaction efficiency, and the use of environmentally benign solvents. ijpsjournal.com

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comprimescholars.comjocpr.com Addition reactions are inherently more atom-economical than substitution or elimination reactions as they involve the combination of all reactant atoms into the final product. primescholars.com The development of catalytic systems is crucial for achieving higher selectivity and efficiency, which in turn improves atom economy. buecher.de

For instance, a highly efficient one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins has been developed, which is described as an atom-economical pathway. rsc.org The goal is to design reactions where the theoretical yield is as close as possible to the actual yield, minimizing the formation of byproducts. primescholars.com

Reaction efficiency is a broader measure that encompasses not only atom economy but also factors like reaction yield, energy consumption, and the ease of product isolation. buecher.de Microwave-assisted synthesis, for example, can enhance reaction efficiency by reducing reaction times and energy input. ijpsjournal.com

Use of Environmentally Benign Solvents

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. unibo.it There is a considerable effort to replace traditional volatile organic solvents with more environmentally friendly alternatives. unibo.it

Water is considered an ideal green solvent due to its natural abundance, non-flammability, and lack of toxicity. tandfonline.com In the synthesis of quinoline derivatives using FeCl3.6H2O as a catalyst, water was found to be the most effective solvent compared to others, leading to better yields under milder conditions. tandfonline.com

Other green solvent alternatives include ionic liquids and deep eutectic solvents (DESs). ijpsjournal.com The use of an ethanol/water system in the synthesis of 2-methylquinoline compounds further illustrates the shift towards greener solvent systems. rsc.org The development of solvent-free reaction conditions is another important strategy in green chemistry, where reactions are carried out by grinding solid reactants together or by using microwave or ultrasound irradiation. ijpsjournal.com

Table 2: Green Solvents in Quinoline Synthesis

| Solvent | Reaction | Reference |

|---|---|---|

| Water | Synthesis of quinoline derivatives with FeCl3.6H2O catalyst | tandfonline.com |

| Ethanol/Water | Continuous synthesis of 2-methylquinoline compounds | rsc.org |

Chemical Reactivity and Derivatization Studies of the 2 Chloromethyl 4 Methylquinoline Core

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom in the 2-(chloromethyl) group is readily displaced by a variety of nucleophiles, a characteristic feature of benzylic-type halides. This reactivity is the foundation for the synthesis of a diverse range of substituted quinoline (B57606) derivatives.

Reactions with Nitrogen Nucleophiles (e.g., Amines)

The reaction of 2-(chloromethyl)-4-methylquinoline with nitrogen-based nucleophiles, such as primary and secondary amines, provides a straightforward route to 2-(aminomethyl)-4-methylquinoline derivatives. These reactions typically proceed via a standard S_N2 mechanism. For instance, cyclic secondary amines like piperidine (B6355638) and morpholine (B109124) react efficiently to yield the corresponding substitution products. researchgate.netnih.govorganic-chemistry.orgrasayanjournal.co.injocpr.comresearchgate.netresearchgate.net The reaction of 2-chloroquinoxaline (B48734) with piperidine, a related heterocyclic system, has been shown to follow pseudo-first-order kinetics, resulting in the formation of a stable substitution product. researchgate.net

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Piperidine | 2-(Piperidin-1-ylmethyl)-4-methylquinoline | Not specified | researchgate.net |

| Morpholine | 2-(Morpholin-4-ylmethyl)-4-methylquinoline | Chloroacetyl chloride, triethylamine, diethyl ether | jocpr.com |

These aminomethylated quinolines serve as important intermediates for the synthesis of more complex molecules and have been explored for their potential biological activities.

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

Oxygen nucleophiles, such as alkoxides and phenoxides, can displace the chloride from the chloromethyl group to form the corresponding ethers. For example, the reaction with a substituted phenoxide yields a 2-(phenoxymethyl)-4-methylquinoline derivative. sigmaaldrich.com While specific studies detailing the reaction of this compound with simple alcohols like methanol (B129727) or ethanol (B145695) are not extensively documented in readily available literature, the principles of Williamson ether synthesis suggest that such reactions are feasible, typically requiring a base to generate the alkoxide nucleophile.

Table 2: Examples of Reactions with Oxygen Nucleophiles

| Oxygen Nucleophile | Product Example | Reaction Conditions | Reference |

| 4-Chlorophenol | 2-((4-Chlorophenoxy)methyl)-4-methylquinoline | Base (e.g., NaH, K₂CO₃), suitable solvent (e.g., DMF, acetone) | sigmaaldrich.com |

| Sodium Methoxide | 2-(Methoxymethyl)-4-methylquinoline (Expected) | Methanol | jocpr.com |

The resulting ether derivatives expand the library of quinoline-based compounds for further chemical and biological evaluation.

Reactions with Sulfur Nucleophiles (e.g., Thiols)

Sulfur nucleophiles, particularly thiolates generated from thiols, are highly effective in reacting with this compound to produce 2-((alkylthio)methyl)- or 2-((arylthio)methyl)-4-methylquinoline derivatives. These reactions are generally efficient due to the high nucleophilicity of sulfur. nih.gov

Research on the related 2-chloro-3-(chloromethyl)quinolines has shown that they can react with thiourea (B124793) derivatives to form complex fused systems, indicating the high reactivity of the chloromethyl group towards sulfur nucleophiles. orgchemres.org

Table 3: Examples of Reactions with Sulfur Nucleophiles

| Sulfur Nucleophile | Product Example | Reaction Conditions | Reference |

| Thiophenol | 4-Methyl-2-((phenylthio)methyl)quinoline | Base (e.g., NaH), THF or DMF | nih.gov |

| 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one | 11-Methylpyrimido[2',1':2,3] derpharmachemica.comchemicalbook.comthiazino[4,5-b]quinolin-1(6H)-one* | K₂CO₃, DMF, reflux | orgchemres.org |

Note: This product results from a tandem reaction involving a related starting material, 2-chloro-3-(chloromethyl)-8-methylquinoline.

Intramolecular Cyclization via Nucleophilic Attack

While specific examples of intramolecular cyclization involving a direct nucleophilic attack on the chloromethyl group of a this compound derivative are not prominently reported, the principle is a key strategy in heterocyclic synthesis. Such a reaction would involve a precursor where a nucleophilic group (e.g., -OH, -NH₂, -SH) is tethered to the quinoline core at a suitable position. Activation of this nucleophile would lead to an intramolecular S_N2 reaction, displacing the chloride and forming a new fused ring system. The feasibility and outcome (i.e., ring size) of such cyclizations depend on thermodynamic and kinetic factors, governed by Baldwin's rules. For instance, a derivative like N-(2-hydroxyethyl)-N-((4-methylquinolin-2-yl)methyl)amine could potentially cyclize to form a piperazine (B1678402) or morpholine-fused quinoline. nih.govorganic-chemistry.org

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The reactive nature of the this compound core makes it a valuable precursor for the construction of more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Pyrimidine (B1678525) and Thiazine (B8601807) Fused Quinolines

The synthesis of quinolines fused with other heterocyclic rings, such as pyrimidines and thiazines, often involves multi-step sequences. While many reported syntheses of pyrimido[4,5-b]quinolines utilize different starting materials, nih.govnih.govresearchgate.netrsc.org the this compound moiety offers a potential entry point.

One plausible, though not explicitly detailed, pathway could involve the reaction of this compound with a bifunctional nucleophile like thiourea. This could lead to an initial substitution product, which then undergoes intramolecular cyclization to form a fused thiazine or pyrimidine ring system. A study on the reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one resulted in a complex fused dihydropyrimidothiazinoquinolinone derivative, demonstrating the potential for such tandem reactions. orgchemres.org This reaction proceeds via initial attack by the sulfur atom of the thioxopyrimidine, followed by an intramolecular cyclization involving the nitrogen atom. This suggests that simpler reagents could also be used to construct fused systems directly from this compound.

Construction of Pyrrolidin-2-ones and Isoindolin-1-ones

The synthesis of fused heterocyclic systems, such as pyrrolidin-2-ones and isoindolin-1-ones, from this compound derivatives has been explored. A notable approach involves a tandem intermolecular C-N bond formation followed by an in situ intramolecular C-N bond cyclization. For instance, the reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with various amines in an ethanol-acetic acid solvent system yields 9-phenyl-2-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, which are quinoline-fused pyrrolidin-2-ones. researchgate.net

Similarly, quinoline-based isoindolin-1-ones, specifically N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, have been synthesized through a two-step process starting from ethyl 2-chloromethyl-quinoline-3-carboxylate. researchgate.net These reactions highlight the utility of the chloromethyl group as a reactive handle for constructing complex heterocyclic architectures. The general strategy for synthesizing isoindolin-1-ones often involves the cyclization of precursors derived from reactions with amines or other nucleophiles. researchgate.netorganic-chemistry.orgnih.gov

| Starting Material | Reagents | Product | Reference |

| Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | Various amines, EtOH-AcOH | 9-Phenyl-2-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones | researchgate.net |

| Ethyl 2-chloromethyl-quinoline-3-carboxylate | Two-step procedure | N-Substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones | researchgate.net |

Formation of Benzofuran (B130515) and Benzoxepin Derivatives

While direct studies on the formation of benzofuran and benzoxepin derivatives starting specifically from this compound are not extensively detailed in the provided search results, the synthesis of such heterocyclic systems often involves cyclization strategies that could potentially be adapted. For example, the synthesis of 2,5-dihydro-1-benzoxepin derivatives has been achieved through methods like Mitsunobu cyclization following a Stille coupling, demonstrating a viable pathway for forming the seven-membered oxepin (B1234782) ring. elsevierpure.com The chloromethyl group on the quinoline core could serve as an electrophilic site for intramolecular cyclization with a suitably positioned phenol (B47542) or alcohol to form fused benzofuran or benzoxepin structures, respectively.

Oxidative and Reductive Transformations of this compound

The chloromethyl group of this compound can undergo both oxidative and reductive transformations. Oxidation of the chloromethyl group can lead to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further derivatization. Conversely, reduction of the chloromethyl group would yield the 2,4-dimethylquinoline. While specific examples detailing the oxidation and reduction of this compound itself are not prevalent in the provided results, analogous transformations are common in organic synthesis. For instance, the oxidation of a related compound, (S)-prolinol, to an aldehyde has been reported using Dess-Martin periodinane. mdpi.com

Coupling and Cross-Coupling Reactions

The this compound core is a suitable substrate for various coupling and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming C-C bonds. libretexts.orgyoutube.com While the chloromethyl group is not the typical reactive site for a Suzuki coupling, modifications can be envisioned. More commonly, a halogen on the quinoline ring, such as a chloro or iodo group, would participate in the Suzuki reaction. nih.govresearchgate.net For instance, palladium-catalyzed Suzuki cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids has been used to synthesize 2,3,4-triarylquinolines. nih.gov Highly active palladium-phosphine catalysts have been developed that are effective for the Suzuki-Miyaura coupling of nitrogen-containing heterocycles. organic-chemistry.org

It is conceivable that the this compound could be first converted to an organoboron reagent, which could then participate in a Suzuki coupling. youtube.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | Palladium-tricyclohexylphosphine | 2,3,4-Triarylquinolines | nih.gov |

| Heteroaryl halides | Heteroaryl boronic acids/esters | Pd-dialkylbiphenylphosphino complexes | Biaryl heterocycles | organic-chemistry.org |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and stabilized phosphonate (B1237965) carbanions. nrochemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org The this compound can be converted into the corresponding phosphonate ester via the Arbuzov reaction. This phosphonate can then be deprotonated with a base to form a stabilized carbanion, which subsequently reacts with an aldehyde or ketone to yield a (E)-alkene. nrochemistry.comwikipedia.org The HWE reaction is known for its high (E)-selectivity and the ease of removal of the phosphate (B84403) byproduct. alfa-chemistry.comorganic-chemistry.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, followed by the formation and elimination of an oxaphosphetane intermediate. wikipedia.org

One-pot successive Arbuzov/Horner–Wadsworth–Emmons reactions have been utilized to prepare 2,4-distyrylquinolines, demonstrating the utility of this reaction in elaborating the quinoline core. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Key Features | Reference |

| Phosphonate derived from this compound | Aldehyde or Ketone | Horner-Wadsworth-Emmons | Forms predominantly (E)-alkenes, water-soluble phosphate byproduct | nrochemistry.comwikipedia.orgalfa-chemistry.com |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | Aldehyde | One-pot Arbuzov/HWE | Synthesis of 2,4-distyrylquinolines | nih.gov |

Radical Reaction Pathways Involving the Chloromethyl Moiety

The chloromethyl group of this compound can participate in radical reactions. Under appropriate conditions, the carbon-chlorine bond can undergo homolytic cleavage to generate a quinolin-2-ylmethyl radical. This radical species can then engage in various transformations, such as addition to multiple bonds or radical-radical coupling reactions. While specific studies focusing solely on radical reactions of this compound are not extensively covered in the initial search, the general principles of radical chemistry suggest this as a viable reaction pathway. For instance, the reaction of 2-chloromethyl-4-methylquinazoline with acetaldehyde (B116499) under alkaline conditions proceeds via a coupling reaction, which may involve radical intermediates. google.com

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Chemistry

Role in Complex Organic Molecule Synthesis

The reactivity of the chloromethyl group is central to the role of 2-(Chloromethyl)-4-methylquinoline as a synthetic intermediate. This electrophilic site readily participates in nucleophilic substitution reactions, allowing for the introduction of the quinoline (B57606) moiety into a wide array of molecular scaffolds. This reactivity is fundamental to its application in multi-step syntheses.

A key application of this compound is as a precursor in the synthesis of other heterocyclic systems. For instance, it is a crucial starting material for producing 2-(chloromethyl)-4-methyl-quinazoline derivatives. mdpi.com This transformation typically involves reacting 1-(2-aminophenyl)ethanone with chloroacetonitrile (B46850) in the presence of hydrogen chloride gas. mdpi.com Furthermore, this compound serves as a key intermediate in the synthesis of Linagliptin, a drug used for type 2 diabetes, and its related impurities. google.comnih.gov A patent describes a method where 2-(chloromethyl)-4-methyl quinazoline (B50416) undergoes a coupling reaction with acetaldehyde (B116499) under alkaline conditions to generate a specific impurity of the Linagliptin intermediate, which is crucial for quality control and ensuring medication safety. google.com

The synthesis of this compound itself can be achieved through various methods, highlighting its accessibility for further chemical transformations. One common laboratory synthesis involves the reaction of o-aminoacetophenone with chloroacetamide in the presence of a catalyst like phosphoric acid. chemicalbook.com

Interactive Data Table: Synthesis Reactions Involving this compound

| Product/Target Molecule | Starting Materials | Reagents/Conditions | Role of this compound | Reference |

| Linagliptin Impurity | 2-(Chloromethyl)-4-methylquinazoline (B46745), Acetaldehyde | 1,4-Dioxane, 30% Sodium hydroxide (B78521) aqueous solution | Raw Material/Precursor | google.com |

| 2-(Chloromethyl)-4-methylquinazoline | o-Aminoacetophenone, Chloroacetamide | Phosphoric acid, Ethanol (B145695), Reflux | Product | chemicalbook.com |

| 2-(Chloromethyl)-4-methylquinazoline | o-Aminoacetophenone, Chloroacetonitrile | 1,4-Dioxane, N-methyl-3(3-sulfopropyl)imidazolium hydrogen sulfate, HCl | Product | chemicalbook.com |

| 4-Anilinoquinazoline (B1210976) Derivatives | 2-Chloromethyl-4(3H)-quinazolinones | Toluene (B28343), DIPEA, POCl₃, Aniline (B41778) derivatives | Key Intermediate (structurally related) | mdpi.com |

Contribution to Medicinal Chemistry Building Blocks and Precursors

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural and synthetic compounds with a broad spectrum of pharmacological activities. researchgate.netambeed.com The ability of this compound to serve as a precursor to more complex quinoline and quinazoline derivatives makes it a significant contributor to the development of new therapeutic agents.

Research has demonstrated that this compound and its closely related quinazolinone analogues are pivotal intermediates in the synthesis of novel therapeutic agents, particularly in oncology. It is a key building block for creating 4-anilinoquinazoline derivatives that have shown promising in vitro anticancer activity. mdpi.comnih.gov The synthesis involves converting 2-chloromethyl-4(3H)-quinazolinones into their corresponding 4-anilinoquinazoline analogs, which are evaluated as potential cancer therapeutics. mdpi.com

Beyond cancer, this compound is an important intermediate in the synthesis of the antidiabetic drug Linagliptin. nih.gov Its role in constructing the core structure of such therapeutic agents underscores its importance in drug discovery and development pipelines. The synthesis of various substituted morpholines with analgesic, antioxidant, and anti-inflammatory properties also highlights the broader utility of reactive intermediates in medicinal chemistry. mdpi.com

The quinoline scaffold is associated with a wide range of biological activities, including anticancer, antimalarial, antiviral, and antibacterial properties. ambeed.com this compound provides a direct route to functionalize the quinoline core at the C2 position, enabling the synthesis of diverse libraries of pharmacologically active derivatives.

For example, it is a precursor for synthesizing quinoline derivatives that can be further modified to create compounds with selective anticancer properties. cam.ac.uk The synthesis of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines has yielded compounds with significant cytotoxic activity against various human cancer cell lines. cam.ac.uk The reactive nature of the chloromethyl group allows for its conversion into other functional groups, facilitating the exploration of structure-activity relationships. For instance, reactions with sulfur nucleophiles can be used to introduce new substituents and create novel quinoline-2(1H)-thiones. researchgate.net Similarly, the synthesis of various N1-substituted 4-methyl quinolin-2-(1H)-ones demonstrates how the quinoline backbone can be elaborated into more complex structures with potential biological applications. sigmaaldrich.com

Precursor in Materials Science Applications

While direct applications of this compound in materials science are not extensively documented, its reactive nature and rigid heterocyclic core suggest its potential as a precursor for functional materials. The quinoline and quinazoline moieties are known to be components of various functional organic materials.

The chloromethyl group is a known initiator for certain types of polymerization. For example, compounds like p-chloromethyl-styrene can initiate the cationic ring-opening polymerization (CROP) of 2-oxazolines to create polymers with specific end-groups. mdpi.com This suggests a potential, though not yet explicitly reported, application for this compound as an initiator to synthesize polymers featuring a terminal quinoline unit. Such functionalized polymers could exhibit unique photophysical or chemical properties conferred by the heterocyclic group. While this specific application requires further research, the compound is categorized under "Polymer Science Material Building Blocks" by some chemical suppliers, indicating its perceived potential in this field. ambeed.com

Organic electronic materials are built from π-conjugated molecules, often containing heterocyclic rings, and are used in devices like organic light-emitting diodes (OLEDs). wikipedia.org Quinoline and quinazoline derivatives are actively being investigated for these applications due to their electronic properties and stability. researchgate.netnih.gov For example, fluorene-bridged quinazoline and quinoxaline (B1680401) derivatives have been synthesized and used as efficient blue emitters in multilayered OLEDs. nih.gov Another study reported a blue-emitting OLED using 8,8'-dimethoxy-5,5'-bisquinoline as the electron transporting and emitting material. researchgate.net

Although this compound is not directly used in these reported devices, it serves as a valuable precursor for the synthesis of the core quinoline/quinazoline scaffold. Its reactive chloromethyl group allows for the straightforward attachment of other functional groups necessary to tune the electronic and photophysical properties of the final material, making it a potentially useful building block for creating novel organic semiconductors for OLEDs and other electronic applications. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Conformational Studies

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H-NMR and ¹³C-NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR are the primary tools for verifying the fundamental structure of 2-(chloromethyl)-4-methylquinoline.

¹H-NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest for confirming the substituted quinoline (B57606) core. The protons on the quinoline ring exhibit characteristic chemical shifts and coupling patterns. For instance, protons on the heterocyclic ring are typically deshielded and appear at lower fields compared to those on the carbocyclic ring. The methyl group at the C4 position would present as a sharp singlet, while the chloromethyl protons at the C2 position would also appear as a distinct singlet, typically shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom and the aromatic ring.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoline ring are indicative of their electronic environment. The quaternary carbons, such as C2, C4, and the bridgehead carbons, can be distinguished from the protonated carbons. The methyl carbon at C4 would appear at a characteristic upfield chemical shift, while the chloromethyl carbon at C2 would be found at a downfield position due to the influence of the electronegative chlorine atom.

A representative dataset of expected chemical shifts for this compound, based on data for similar quinoline derivatives, is presented below. rsc.orgresearchgate.netsci-hub.sechemicalbook.comspectrabase.com

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H2' (CH₂Cl) | ~4.8 | C2' ~45 |

| H3 | ~7.3 | C3 ~123 |

| H5 | ~8.0 | C5 ~129 |

| H6 | ~7.6 | C6 ~126 |

| H7 | ~7.8 | C7 ~129 |

| H8 | ~8.1 | C8 ~124 |

| CH₃ | ~2.7 | CH₃ ~19 |

| C2 | ~158 | |

| C4 | ~145 | |

| C4a | ~127 | |

| C8a | ~148 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for probing the spatial relationships between atoms.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is instrumental in establishing the connectivity between protons that are coupled to each other, typically through two or three bonds. researchgate.netumn.eduslideshare.net In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the quinoline ring, allowing for a definitive assignment of the H5, H6, H7, and H8 signals. For example, a cross-peak between the signals at ~8.0 ppm and ~7.6 ppm would confirm the coupling between H5 and H6. The absence of cross-peaks for the methyl and chloromethyl protons would confirm their singlet nature.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netcolumbia.edumanchester.ac.uk This is particularly useful for determining the preferred conformation of the molecule. For this compound, a NOESY experiment could reveal spatial proximity between the chloromethyl protons and the H3 proton, or potentially with the methyl protons at C4, depending on the rotational conformation around the C2-C(H₂Cl) bond. Such through-space correlations are critical for a complete three-dimensional structural elucidation.

NMR for Reaction Monitoring and Intermediate Identification

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. rsc.orgnih.govbeilstein-journals.orgresearchgate.netresearchgate.net By acquiring NMR spectra at regular intervals during the synthesis of this compound, one can observe the disappearance of signals corresponding to the starting materials and the simultaneous appearance of signals for the product. This allows for the determination of reaction completion and can aid in optimizing reaction conditions such as temperature, time, and catalyst loading. Furthermore, this technique can be invaluable for detecting and characterizing transient intermediates that may not be isolable, thus providing a deeper understanding of the reaction pathway.

Mass Spectrometry for Fragmentation Analysis and Purity Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. rsc.orgresearchgate.netresearchgate.net The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. For this compound (C₁₁H₁₀ClN), the theoretical monoisotopic mass can be calculated with high precision. Experimental measurement of the molecular ion peak using HRMS, often with an accuracy of a few parts per million (ppm), provides strong evidence for the assigned chemical formula and rules out other potential structures with the same nominal mass.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₁H₁₀³⁵ClN | 191.0496 |

| [M+H]⁺ | C₁₁H₁₁³⁵ClN | 192.0578 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.netnih.govmdpi.comjocpr.com It is an ideal method for assessing the purity of a this compound sample. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound by comparison with spectral libraries. In the context of this compound, GC-MS can be used to detect and identify any residual starting materials, by-products from the synthesis, or degradation products, thus providing a comprehensive purity profile of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile organic molecules. mdpi.com This method typically generates protonated molecules, represented as [M+H]⁺ in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode. mdpi.com These ions, often referred to as molecular ions, possess low internal energy, which minimizes fragmentation in the initial mass analysis, allowing for the clear determination of the molecular weight. mdpi.com

For this compound (C₁₁H₁₀ClN), which has a molecular weight of 191.66 g/mol , ESI-MS analysis in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 192.67. An analogous isomer, 4-(chloromethyl)-2-methyl quinoline, has been shown to produce an [M+H]⁺ ion at m/z 191.9 in ESI-MS analysis. The detection of multiply charged ions is also possible, especially for larger molecules or those with multiple ionization sites, which appear at lower m/z values. nih.gov The presence of chlorine would also result in a characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) appearing at approximately one-third the intensity of the monoisotopic peak (containing ³⁵Cl).

Table 1: Expected Molecular Ions for this compound in ESI-MS This table is generated based on theoretical calculations and data from analogous compounds.

| Ion Species | Description | Expected m/z | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecule | 192.67 | Positive |

| [M+Na]⁺ | Sodium Adduct | 214.65 | Positive |

Impurity Profiling and Identification

Impurity profiling is a critical aspect of chemical analysis, particularly for starting materials used in pharmaceutical synthesis, as impurities can directly impact the safety and efficacy of the final drug product. researchgate.net Regulatory bodies require that the purity and impurity profiles of key starting materials be thoroughly established and controlled. researchgate.net For this compound, impurities can originate from various sources, including the synthetic route, unreacted starting materials, by-products from side reactions, or degradation products.

The synthesis of the related compound 2-(chloromethyl)-4-methylquinazoline (B46745) is known to start from 2-aminoacetophenone (B1585202) and chloroacetonitrile (B46850). researchgate.net Incomplete reactions or side reactions during this process could lead to the presence of these starting materials or other intermediates in the final product. The control of impurities to levels below 0.1% for unknown impurities and 0.15% for known impurities is often required, following guidelines such as those from the International Conference on Harmonisation (ICH). researchgate.net A combination of chromatographic and spectroscopic techniques, especially HPLC and MS, is used to detect, identify, and quantify these impurities. researchgate.net

Table 2: Potential Process-Related Impurities in this compound Synthesis This table lists hypothetical impurities based on common synthetic pathways for quinolines.

| Impurity Name | Potential Origin |

|---|---|

| 2-Aminoacetophenone | Unreacted starting material |

| Chloroacetonitrile | Unreacted starting material |

| 2-(Hydroxymethyl)-4-methylquinoline | By-product from hydrolysis |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound. The resulting diffraction pattern of spots is collected, and the intensities of these spots are used to calculate an electron density map, from which the molecular structure can be resolved. nih.gov

While the specific crystal structure for this compound is not publicly available, analysis of a structurally similar compound, 3-bromomethyl-2-chloro-quinoline, illustrates the type of detailed information that can be obtained. ansfoundation.org Such an analysis would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the crystal packing arrangement and identify any significant intermolecular interactions, such as hydrogen bonds (e.g., C-H···N or C-H···Cl) or van der Waals forces, which stabilize the crystal lattice. ansfoundation.org The data obtained includes the space group and the dimensions of the unit cell—the fundamental repeating unit of the crystal. ansfoundation.org

Table 3: Representative Data from an X-ray Crystallographic Analysis The data presented is for the analogous compound 3-bromomethyl-2-chloro-quinoline and serves as an example of the parameters that would be determined. ansfoundation.org

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The specific symmetry group of the crystal. | P-1 |

| a, b, c (Å) | The lengths of the unit cell edges. | a = 6.587, b = 7.278, c = 10.442 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 83.59, β = 75.42, γ = 77.39 |

| Volume (ų) | The volume of the unit cell. | 471.9 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of complex mixtures and are widely used to assess the purity of chemical compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used primarily to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then placed in a developing chamber with a suitable solvent system (eluent). The components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase. By comparing the spots of the reaction mixture with those of the starting materials, chemists can quickly determine if the reactants have been consumed and the product has been formed. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

Table 4: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Role | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:4) |

|---|---|---|

| 2-Aminoacetophenone | Starting Material | 0.55 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. pensoft.net For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.netsielc.com

Components are separated based on their hydrophobicity; less polar compounds are retained longer on the column and thus have longer retention times. A UV detector is commonly used for detection, as quinoline derivatives possess a strong chromophore. researchgate.net The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A simple RP-HPLC method can be used for the analysis of the related 2-Chloro-4-methylquinoline using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Table 5: Typical HPLC Parameters for Purity Analysis of Quinoline Derivatives This table is based on established methods for related compounds. researchgate.netsielc.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile : Water/Buffer (gradient or isocratic) | Elutes compounds from the column based on polarity. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at ~210 nm or ~254 nm | Quantifies the analyte based on UV absorbance. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Method Development and Validation for Analytical Quantification

Before an HPLC method can be used for routine quantitative analysis, it must be rigorously developed and validated to ensure it is fit for its intended purpose. pensoft.netnih.gov Method validation is performed according to ICH guidelines and demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of the analyte and its impurities. researchgate.net

The validation process involves evaluating several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. pensoft.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) greater than 0.999 is typically desired. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies on spiked samples. Recoveries are often expected to be within 98-102%. pensoft.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should typically be less than 2%. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 6: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criterion (ICH) |

|---|---|---|

| Specificity | No interference from blank, placebo, or impurities at the analyte's retention time. | Peak purity index > 0.99; baseline resolution |

| Linearity (r²) | Correlation coefficient for the calibration curve. | ≥ 0.999 |

| Accuracy (% Recovery) | Percentage of true value recovered. | 98.0% - 102.0% |

| Precision (% RSD) | Relative Standard Deviation for replicate injections. | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio. | S/N ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio. | S/N ratio of 10:1 |

| Robustness | % RSD after minor changes in parameters (flow, temp, etc.). | ≤ 2.0% |

Theoretical and Computational Chemistry Investigations of 2 Chloromethyl 4 Methylquinoline Systems

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 2-(chloromethyl)-4-methylquinoline, these computational approaches provide insights into its molecular properties and how it interacts with other chemical species.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a popular quantum mechanical method for predicting the molecular structures and properties of organic compounds. numberanalytics.com DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netdntb.gov.ua For quinoline (B57606) derivatives, DFT studies have been successfully used to determine structural parameters, thermodynamic properties, and vibrational frequencies. scirp.org

While specific DFT data for this compound is not extensively documented in publicly available literature, calculations on similar quinoline derivatives provide a basis for understanding its properties. researchgate.net For instance, studies on methyl-substituted quinolines reveal how the position of the methyl group influences the charge distribution and molecular geometry. researchgate.net The introduction of a substituent to the quinoline ring leads to a variation in charge distribution, which in turn affects the structural and vibrational parameters. researchgate.net

In the case of this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating character of the methyl group at positions 2 and 4, respectively, are expected to significantly influence the electronic properties of the quinoline ring system. DFT calculations would likely show a polarization of the C-Cl bond, making the chloromethyl carbon an electrophilic center susceptible to nucleophilic attack. The calculated thermodynamic parameters, such as zero-point vibrational energy, thermal energy, and entropy, provide a foundation for understanding the stability of the molecule. scirp.org

Table 1: Representative Calculated Molecular Properties for Quinoline Derivatives from DFT Studies

| Property | Typical Calculated Value Range for Quinoline Derivatives | Significance |

| Dipole Moment (D) | 2.0 - 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy (eV) | -5.0 to -6.5 eV | Relates to the electron-donating ability of the molecule. malayajournal.org |

| LUMO Energy (eV) | -1.0 to -2.5 eV | Relates to the electron-accepting ability of the molecule. malayajournal.org |

| HOMO-LUMO Gap (eV) | 3.0 - 5.0 eV | A smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.orgacadpubl.eu |

Note: The values in this table are representative and can vary based on the specific substituents and the level of theory used in the calculation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. wikipedia.org The energy and spatial distribution of these frontier orbitals are crucial in determining the regioselectivity and stereoselectivity of a reaction.

For this compound, FMO analysis can predict its reactive sites. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu In quinoline systems, the HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap often correlates with higher reactivity. malayajournal.orgacadpubl.eu

The distribution of the LUMO is particularly important for predicting where a nucleophile will attack. In this compound, the LUMO is expected to have a significant coefficient on the carbon atom of the chloromethyl group, as well as on certain atoms of the quinoline ring. This localization of the LUMO on the benzylic carbon makes it the primary site for nucleophilic substitution reactions. The electron-withdrawing chlorine atom further lowers the energy of the σ* orbital of the C-Cl bond, which can also mix with the LUMO, enhancing the electrophilicity of the chloromethyl carbon.

The HOMO, on the other hand, would be important in reactions where this compound acts as a nucleophile, for instance, in electrophilic aromatic substitution reactions on the quinoline ring. The positions with the highest HOMO density would be the most susceptible to electrophilic attack.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to investigate the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Energy Barrier Calculations

Understanding the mechanism of a chemical reaction requires the identification of transition states (TS) and the calculation of the associated energy barriers. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. numberanalytics.com Computational methods, particularly DFT, are widely used to locate and characterize transition states. youtube.com

For this compound, a key reaction is nucleophilic substitution at the chloromethyl group. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism. Computational studies can help determine the preferred pathway by calculating the energy profiles for both mechanisms. numberanalytics.com

In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. The transition state for this process would involve a pentacoordinate carbon atom. For an S(_N)1 reaction, the rate-determining step is the formation of a carbocation intermediate. numberanalytics.com The stability of this potential 2-quinolylmethyl carbocation, which would be stabilized by the adjacent aromatic ring, is a critical factor.

By performing a transition state search, a stationary point on the potential energy surface with exactly one imaginary vibrational frequency can be located. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction.

Table 2: Hypothetical Energy Barriers for Nucleophilic Substitution on this compound

| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) | Key Features of the Transition State |

| S(_N)2 | 15 - 25 | Pentacoordinate carbon; simultaneous bond formation and breaking. |

| S(_N)1 (Carbocation formation) | 20 - 30 | Planar carbocation intermediate; separation of the leaving group. |

Note: These are hypothetical values to illustrate the concept. Actual values would depend on the nucleophile, solvent, and level of computational theory.

Solvent Effects Modeling in Reaction Dynamics

Chemical reactions are significantly influenced by the solvent in which they are carried out. nih.govmdpi.com Solvents can alter reaction rates and even change the reaction mechanism by stabilizing or destabilizing reactants, products, and transition states. nih.govresearchgate.net Computational models can account for solvent effects in two primary ways: through implicit solvent models and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. dntb.gov.ua This approach is computationally efficient and can provide a good first approximation of solvent effects on the energetics of a reaction. For a reaction involving a polar molecule like this compound, moving to a more polar solvent would likely stabilize charged or highly polar species, such as the transition state in an S(_N)2 reaction or the carbocation intermediate in an S(_N)1 reaction, thereby potentially increasing the reaction rate. mdpi.com

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not well-described by implicit models. nih.gov For reactions of this compound, explicit solvent models could be used to study the specific interactions of protic or aprotic polar solvents with the nitrogen atom of the quinoline ring and the developing charges in the transition state.

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A significant application of molecular modeling is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a small molecule with a biological target, such as a protein or nucleic acid.

The general procedure for a docking study involving a derivative of this compound would be as follows:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: A 3D structure of the this compound derivative is generated and its geometry is optimized to find a low-energy conformation.

Docking Simulation: A docking program, such as AutoDock Vina, is used to explore the possible binding poses of the ligand within the active site of the receptor. mdpi.com The program scores the different poses based on a scoring function that estimates the binding affinity, typically reported in kcal/mol. mdpi.com

Analysis of Results: The top-scoring poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein.

The quinoline scaffold itself is present in many biologically active compounds, and computational docking studies have been performed on numerous quinoline derivatives to explore their potential as anticancer, antibacterial, or antiviral agents. nih.govuobaghdad.edu.iq The insights gained from such studies can guide the synthesis of novel and more potent derivatives based on the this compound core.

Protein-Ligand Docking for Binding Site Analysis

Protein-ligand docking is a computational technique pivotal in drug discovery for predicting the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in understanding the binding mode and affinity of a small molecule within the active site of a protein. For this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the key interactions that govern its binding.

The process involves preparing the three-dimensional structure of both the ligand, this compound, and the potential protein target. The protein structure is often obtained from databases like the Protein Data Bank (PDB). The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding pocket. frontiersin.org A scoring function is used to estimate the binding affinity for each pose, typically expressed as a docking score or binding energy. youtube.com Lower binding energies generally indicate a more favorable interaction.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the protein. For instance, the nitrogen atom in the quinoline ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking and hydrophobic interactions. nih.gov

A hypothetical docking study of this compound against a kinase target might yield results as summarized in the table below.

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | ASP 810 | 2.9 |

| Hydrophobic | LEU 788 | 3.5 |

| Hydrophobic | VAL 726 | 3.8 |

| π-π Stacking | PHE 856 | 4.2 |

This table is illustrative and represents the type of data generated from a protein-ligand docking analysis.

Molecular Dynamics Simulations for Ligand-Target Stability

Following protein-ligand docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the system at an atomic level, taking into account the flexibility of both the ligand and the protein. frontiersin.org This is a crucial step as docking studies often treat the protein as a rigid entity. frontiersin.org

An MD simulation would start with the best-docked pose of this compound within its target protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds. mdpi.com